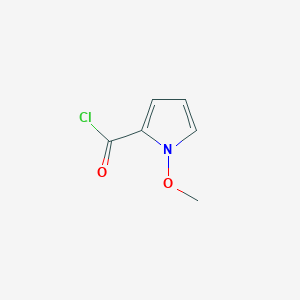
1-Methoxy-1H-pyrrole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1H-pyrrole-2-carbonyl chloride is an organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-methoxy-1H-pyrrole-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
1-Methoxy-1H-pyrrole-2-carboxylic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
1-Methoxy-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Material Science: It is utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methoxy-1H-pyrrole-2-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecular structures and enhance biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbonyl Chloride: Similar structure but with a methyl group instead of a methoxy group.
2-Thiophenecarbonyl Chloride: Contains a thiophene ring instead of a pyrrole ring.
Nicotinoyl Chloride: Contains a pyridine ring instead of a pyrrole ring.
Uniqueness
1-Methoxy-1H-pyrrole-2-carbonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of its derivatives.
Properties
CAS No. |
922498-75-7 |
|---|---|
Molecular Formula |
C6H6ClNO2 |
Molecular Weight |
159.57 g/mol |
IUPAC Name |
1-methoxypyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO2/c1-10-8-4-2-3-5(8)6(7)9/h2-4H,1H3 |
InChI Key |
KYTGXBZMDIEOSI-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
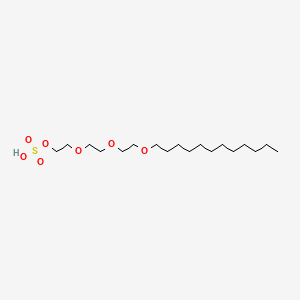
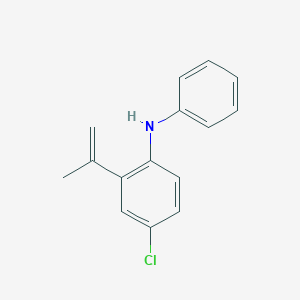

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
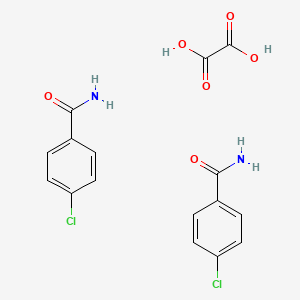
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)


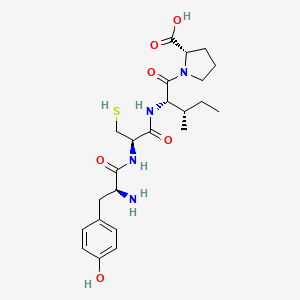
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
